
4-Ethyl-2,4-hexadienecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,4-hexadienecarboxamide is a natural product found in Streptomyces griseosporeus with data available.
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
4-Ethyl-2,4-hexadienecarboxamide is involved in the synthesis of various heterocyclic compounds. In a study by Sherif et al. (1993), ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were reacted with bromomalononitrile to yield thiazolo[3,2-a]pyrimidine derivatives, showcasing its utility in complex organic synthesis (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
2. Fluorescence Probes
Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N',N'-diethylamino)ethyl)perylene-3,4-dicarboximide derivatives, highlighting the potential of 4-Ethyl-2,4-hexadienecarboxamide in creating fluorescence probes for sensing applications like acid detection, temperature changes, and solvent polarity (Huang & Tam-Chang, 2010).
3. Phosphine-Catalyzed Annulation
Zhu, Lan, and Kwon (2003) utilized ethyl 2-methyl-2,3-butadienoate, a compound related to 4-Ethyl-2,4-hexadienecarboxamide, in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This demonstrates its role in facilitating unique catalytic processes in organic chemistry (Zhu, Lan, & Kwon, 2003).
4. Molluscicidal Properties
El-bayouki and Basyouni (1988) studied compounds derived from 4-Ethyl-2,4-hexadienecarboxamide for their molluscicidal properties. This research points towards its potential application in controlling snail populations, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
5. Kinetic Resolution in Drug Production
Kasture et al. (2005) used ethyl 1,4-benzodioxan-2-carboxylate, a compound similar to 4-Ethyl-2,4-hexadienecarboxamide, in the kinetic resolution process for producing drug doxazosin mesylate, demonstrating its potential in pharmaceutical manufacturing (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
properties
CAS RN |
92454-24-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2E,4E)-4-ethylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10)/b6-5+,7-3+ |
InChI Key |
JNXGEGMYGREXAA-SIZYMYPJSA-N |
Isomeric SMILES |
CC/C(=C\C)/C=C/C(=O)N |
SMILES |
CCC(=CC)C=CC(=O)N |
Canonical SMILES |
CCC(=CC)C=CC(=O)N |
synonyms |
4-ethyl-2,4-hexadienecarboxamide FR 900411 FR-900411 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



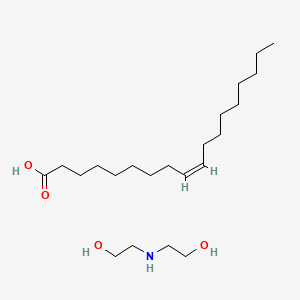
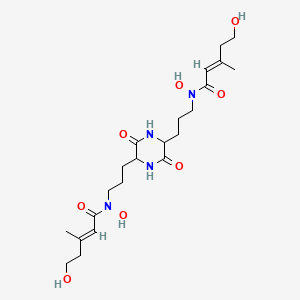
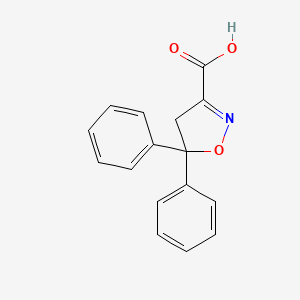
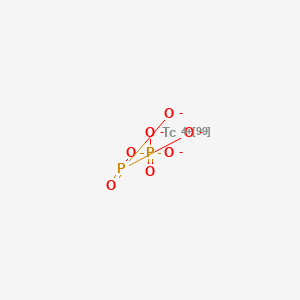
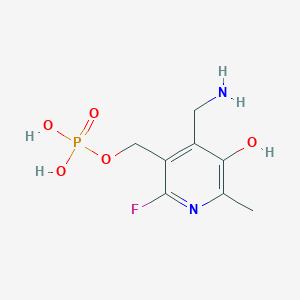
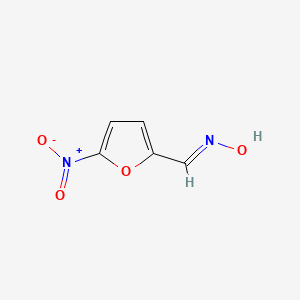
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)
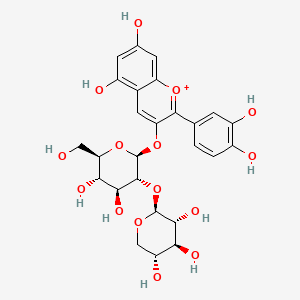

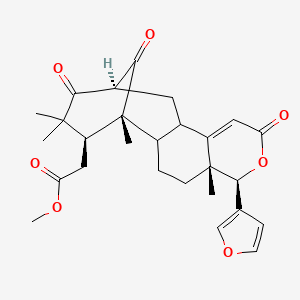
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)
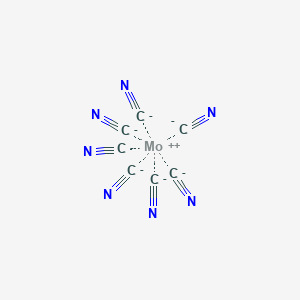
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)